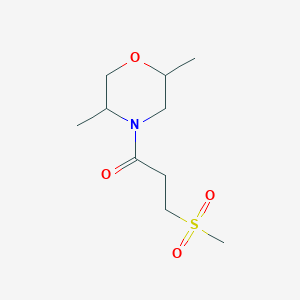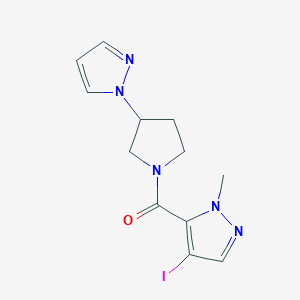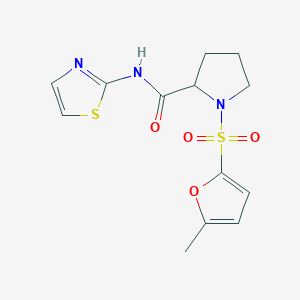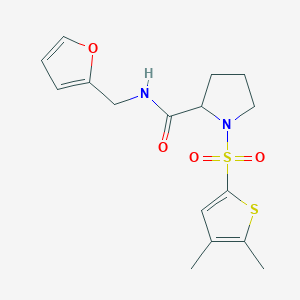![molecular formula C17H22N2O3S B6963180 N,N-dimethyl-3-[1-(5-methylfuran-2-yl)sulfonylpyrrolidin-2-yl]aniline](/img/structure/B6963180.png)
N,N-dimethyl-3-[1-(5-methylfuran-2-yl)sulfonylpyrrolidin-2-yl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-3-[1-(5-methylfuran-2-yl)sulfonylpyrrolidin-2-yl]aniline: is a complex organic compound characterized by its unique structure, which includes a pyrrolidine ring, a sulfonyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-3-[1-(5-methylfuran-2-yl)sulfonylpyrrolidin-2-yl]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonation reactions, often using reagents like sulfonyl chlorides in the presence of a base.
Attachment of the Furan Ring: The furan ring can be attached through various coupling reactions, such as Suzuki or Stille coupling, using appropriate furan derivatives.
N,N-Dimethylation: The final step involves the dimethylation of the aniline nitrogen, which can be achieved using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-3-[1-(5-methylfuran-2-yl)sulfonylpyrrolidin-2-yl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N,N-dimethyl-3-[1-(5-methylfuran-2-yl)sulfonylpyrrolidin-2-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and potential biological activity.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-3-[1-(5-methylfuran-2-yl)sulfonylpyrrolidin-2-yl]aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N,N-dimethyl-3-[1-(5-methylfuran-2-yl)sulfonylpyrrolidin-2-yl]aniline is unique due to its combination of a pyrrolidine ring, a sulfonyl group, and a furan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N,N-dimethyl-3-[1-(5-methylfuran-2-yl)sulfonylpyrrolidin-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3S/c1-13-9-10-17(22-13)23(20,21)19-11-5-8-16(19)14-6-4-7-15(12-14)18(2)3/h4,6-7,9-10,12,16H,5,8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPHBDYUQJSSIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)S(=O)(=O)N2CCCC2C3=CC(=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-(2-Hydroxyethoxy)piperidin-1-yl]-[3-(trifluoromethyl)pyridin-2-yl]methanone](/img/structure/B6963099.png)
![N-[6-(3,4-dimethylphenoxy)pyridin-3-yl]-5-methyl-1H-pyrazole-4-carboxamide](/img/structure/B6963124.png)
![N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]-2-propan-2-ylpyrazole-3-carboxamide](/img/structure/B6963128.png)

![(2S)-2-N-[[2-(azepan-1-yl)pyridin-4-yl]methyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B6963141.png)

![(2,6-Difluoro-3-hydroxyphenyl)-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6963149.png)
![4-[4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoyl]-N-ethylpiperazine-1-carboxamide](/img/structure/B6963155.png)
![1-[(4-Ethoxy-3-fluorophenyl)methyl]-3-(1-methylsulfonylpiperidin-4-yl)urea](/img/structure/B6963159.png)
![1-[2-(2,6-Difluorophenyl)ethyl]-3-(oxan-3-yl)urea](/img/structure/B6963173.png)

![4,5-dimethyl-N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B6963191.png)

![1-Ethyl-3-[(2-methoxy-4,6-dimethylpyridin-3-yl)methylamino]pyrazin-2-one](/img/structure/B6963211.png)
